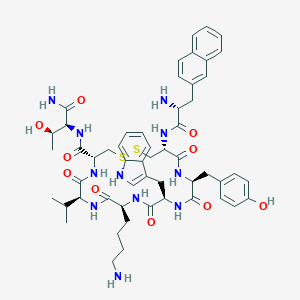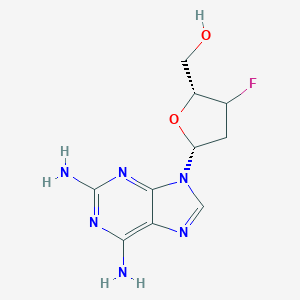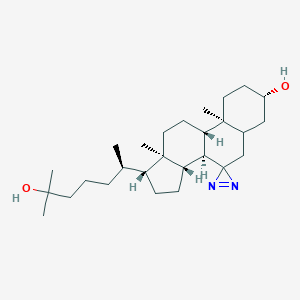
7,7'-Azocholestane-25-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of cholesterol and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ‘7,7’-Azocholestane-25-diol’ involves the inhibition of the enzyme 7-dehydrocholesterol reductase. The compound binds to the active site of the enzyme, preventing the conversion of 7-dehydrocholesterol to cholesterol. This inhibition leads to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ‘7,7’-Azocholestane-25-diol’ have been studied extensively. The compound has been found to affect cholesterol metabolism, as discussed earlier. Additionally, the compound has been found to have anti-inflammatory and anti-tumor effects. These effects have been attributed to the inhibition of the enzyme 7-dehydrocholesterol reductase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its ability to inhibit the enzyme 7-dehydrocholesterol reductase, which can lead to the accumulation of 7-dehydrocholesterol. This accumulation can be used to study various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease. However, the limitations of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its potential toxicity and the difficulty in synthesizing the compound.
Zukünftige Richtungen
There are several future directions for the use of ‘7,7’-Azocholestane-25-diol’ in scientific research. One such direction is the study of its anti-inflammatory and anti-tumor effects. Additionally, the compound can be used to study the role of 7-dehydrocholesterol in various diseases. Further research can also be conducted to optimize the synthesis method of ‘7,7’-Azocholestane-25-diol’ to improve its yield and reduce its toxicity.
Conclusion
In conclusion, ‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases. The compound has also been found to have anti-inflammatory and anti-tumor effects. While there are advantages to using ‘7,7’-Azocholestane-25-diol’ in lab experiments, there are also limitations such as its potential toxicity and difficulty in synthesizing the compound. Future research can be conducted to optimize the synthesis method and study the compound’s potential applications further.
Synthesemethoden
The synthesis of ‘7,7’-Azocholestane-25-diol’ has been achieved using various methods. One such method involves the oxidation of 7-dehydrocholesterol using selenium dioxide as the oxidizing agent. Another method involves the reaction of 7-dehydrocholesterol with iodine and silver oxide. Both methods have been successful in synthesizing ‘7,7’-Azocholestane-25-diol’ with high yields.
Wissenschaftliche Forschungsanwendungen
‘7,7’-Azocholestane-25-diol’ has been used in various scientific research applications. One such application is in the study of cholesterol metabolism. The compound has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease.
Eigenschaften
CAS-Nummer |
114115-27-4 |
|---|---|
Produktname |
7,7'-Azocholestane-25-diol |
Molekularformel |
C27H46N2O2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
InChI-Schlüssel |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Synonyme |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



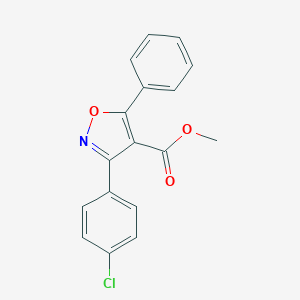
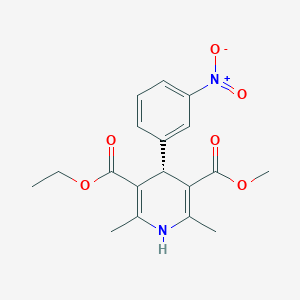
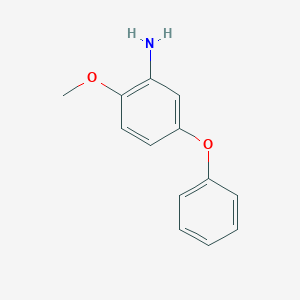




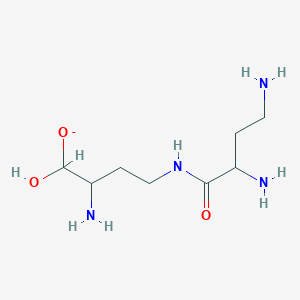
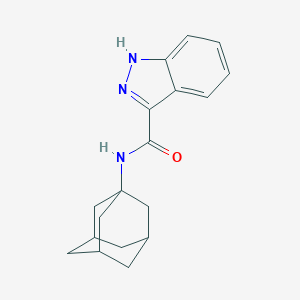

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
